
Clinolamide
Descripción general
Descripción
Métodos De Preparación
Clinolamide can be synthesized using the dicyclohexylcarbodiimide method, which is commonly used in polypeptide chemistry . This method involves the condensation of linoleic acid with cyclohexylamine. The reaction is typically carried out in the presence of dicyclohexylcarbodiimide as a coupling agent, which facilitates the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
Clinolamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Clinolamide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a model compound in studies involving amide synthesis and reactions.
Mecanismo De Acción
Clinolamide exerts its effects primarily through its interaction with cholesterol metabolism pathways. It is believed to inhibit the absorption of cholesterol in the intestines, leading to a reduction in blood cholesterol levels . The exact molecular targets and pathways involved in this process are still under investigation, but it is thought to involve the modulation of enzymes and transporters related to cholesterol metabolism.
Comparación Con Compuestos Similares
Clinolamide is part of a class of compounds known as linoleamides, which are derived from linoleic acid. Similar compounds include:
- N-isopropyl linoleamide
- N,N-diphenyl linoleamide
- N,N-methylcyclohexyl linoleamide
- N-linoleoylpyrrolidine
- N-(a-methylbenzyl) linoleamide (AC-223)
Among these, this compound is unique due to its specific structure and the presence of a cyclohexyl group, which contributes to its distinct cholesterol-lowering properties . Comparatively, AC-223 has been found to be more potent in terms of hypocholesterolemic activity .
Propiedades
Número CAS |
3207-50-9 |
|---|---|
Fórmula molecular |
C24H43NO |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
(9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26)/b7-6-,10-9- |
Clave InChI |
OFSPDNIHQQKLPZ-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1CCCCC1 |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Clinolamide; Linolexamide; AC 32; Linoleic acid cyclohexylamide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




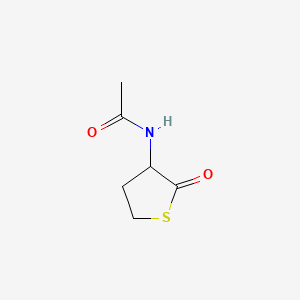




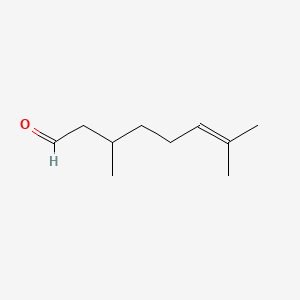

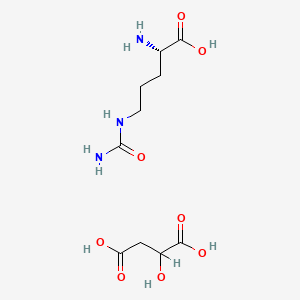
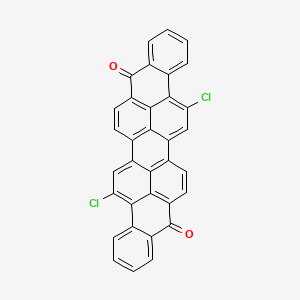
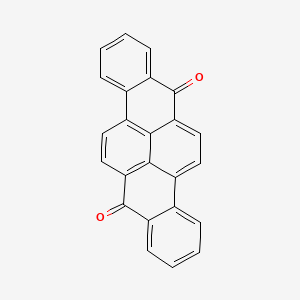

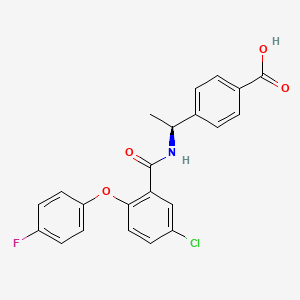
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)